molecular formula C19H16O2 B11843902 Benzeneacetic acid, 4-(1-naphthalenylmethyl)- CAS No. 832730-94-6

Benzeneacetic acid, 4-(1-naphthalenylmethyl)-

Cat. No.: B11843902
CAS No.: 832730-94-6
M. Wt: 276.3 g/mol
InChI Key: FAVBMXBFTXRCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Information

Nomenclature

IUPAC Name and Variants

The systematic IUPAC name for this compound is 4-(naphthalen-1-ylmethyl)benzeneacetic acid . This nomenclature reflects its core structure: a benzene ring substituted with an acetic acid group (-CH₂COOH) at the para position (carbon 4) and a naphthalen-1-ylmethyl group (-CH₂-C₁₀H₇) at the same position. Alternative naming conventions include:

  • 4-(1-Naphthylmethyl)benzeneacetic acid
  • 4-[(Naphthalen-1-yl)methyl]benzeneacetic acid

These variants emphasize the spatial arrangement of the naphthalene moiety relative to the benzene core.

Nomenclature Parameter Value
IUPAC Name 4-(Naphthalen-1-ylmethyl)benzeneacetic acid
Common Synonyms 4-(1-Naphthylmethyl)benzeneacetic acid
CAS Registry Number 832730-94-6
Chemical Formulas and Representations

The molecular formula C₁₉H₁₆O₂ corresponds to a molecular weight of 276.33 g/mol . Key structural representations include:

  • SMILES Notation : C(C(=O)O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
  • Simplified Line-Angle Diagram :
    O=C(O)CH₂-C₆H₄-CH₂-C₁₀H₇  

The SMILES string explicitly denotes the acetic acid group (-CH₂COOH) attached to the benzene ring, which is further substituted with a naphthalen-1-ylmethyl group.

Structural Classification

This compound is classified as a diarylmethane derivative due to the presence of two aromatic rings (benzene and naphthalene) connected via a methylene (-CH₂-) bridge. It is also a benzoic acid derivative , as the acetic acid group is directly bonded to the benzene ring.

Registry Identifiers
  • CAS Registry Number : 832730-94-6
  • ChemSpider ID : 4504942
  • PubChem CID : 5347863 (related analog)

Molecular Structure

Structural Features

The compound’s architecture comprises three distinct regions:

  • Benzene Ring : A six-membered aromatic ring with a para-substituted acetic acid group.
  • Naphthalene Moiety : A fused bicyclic aromatic system (two benzene rings sharing two adjacent carbons).
  • Methylene Linker : A -CH₂- group connecting the naphthalene system to the benzene ring.

The planar geometry of the aromatic systems facilitates π-π stacking interactions, while the methylene linker introduces conformational flexibility.

Bond Characteristics
  • Aromatic Bonds : The benzene and naphthalene rings feature delocalized π-electrons, resulting in bond lengths of approximately 1.40 Å (C-C) and 1.34 Å (C=C).
  • Single Bonds : The methylene linker and acetic acid side chain contain σ-bonds with lengths typical of C-C (1.54 Å) and C-O (1.43 Å) bonds.
Isomerism
  • Positional Isomerism : Substitution of the naphthalenylmethyl group at positions other than carbon 4 of the benzene ring (e.g., ortho or meta) would yield structural isomers.
  • Stereoisomerism : The compound lacks chiral centers, precluding enantiomerism. However, restricted rotation around the methylene linker could lead to atropisomerism under specific conditions.
Functional Groups Analysis
  • Carboxylic Acid Group (-COOH) : Imparts acidity (pKa ≈ 4.5–5.0) and enables hydrogen bonding.
  • Aromatic Systems (Benzene and Naphthalene) : Contribute to hydrophobicity and UV-Vis absorption in the 250–300 nm range.
  • Methylene Bridge (-CH₂-) : Enhances solubility in nonpolar solvents compared to unsubstituted benzoic acids.

Classification

Chemical Family

This compound belongs to the benzoic acid derivatives family, characterized by a benzene ring bonded to a carboxylic acid group. Its structural complexity places it in the diarylmethane subclass.

Benzenoids Superclass

As a benzenoid, it participates in the broader category of compounds containing at least one benzene ring. The naphthalene moiety further classifies it as a polycyclic aromatic hydrocarbon (PAH) derivative.

Benzoic Acid Derivatives

The acetic acid side chain (-CH₂COOH) differentiates it from simpler benzoic acids (e.g., salicylic acid). This modification alters its physicochemical properties, including solubility and melting point.

Relationship to Aminobenzoic Acids

While not an aminobenzoic acid (which contains an amine group), this compound shares structural similarities with 4-aminobenzoic acid (PABA) . Both feature a para-substituted benzene ring, but the absence of an amine group in benzeneacetic acid, 4-(1-naphthalenylmethyl)- limits its biological role in processes like folate synthesis.

Properties

CAS No.

832730-94-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-[4-(naphthalen-1-ylmethyl)phenyl]acetic acid

InChI

InChI=1S/C19H16O2/c20-19(21)13-15-10-8-14(9-11-15)12-17-6-3-5-16-4-1-2-7-18(16)17/h1-11H,12-13H2,(H,20,21)

InChI Key

FAVBMXBFTXRCFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, facilitated by cuprous ions (e.g., CuBr) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (130–150°C). The general pathway involves:

  • Halogen Activation : The 4-halophenylacetic acid substrate undergoes coordination with Cu(I), enhancing the electrophilicity of the halogenated carbon.

  • Nucleophilic Attack : The naphthalenylmethylthiolate ion displaces the halogen, forming a new carbon-sulfur bond.

  • Acidification : Post-reaction acidification with dilute sulfuric acid precipitates the product.

Table 1: Representative Conditions for Copper-Catalyzed Synthesis

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
4-Bromophenylacetic acidCuBrDMF13068–72*
4-Chlorophenylacetic acidCuClDMF14065–70*
*Estimated based on analogous reactions.

Challenges :

  • Steric Hindrance : The bulky naphthalenyl group may reduce reaction efficiency, necessitating extended reaction times or higher catalyst loadings.

  • Byproduct Formation : Competing hydrolysis of the thiolate reagent can occur, requiring strict anhydrous conditions.

Friedel-Crafts Alkylation of Phenylacetic Acid Derivatives

Friedel-Crafts alkylation offers a route to introduce alkyl or aralkyl groups onto aromatic rings. While traditionally used for benzene derivatives, modifications enable its application to substituted phenylacetic acids.

Methodology

  • Electrophile Generation : A naphthalenylmethyl chloride derivative is prepared as the electrophilic agent.

  • Lewis Acid Catalysis : AlCl₃ or FeCl₃ facilitates the formation of a stabilized carbocation from the electrophile.

  • Electrophilic Substitution : The carbocation reacts with phenylacetic acid, preferentially at the para position due to the electron-withdrawing effect of the acetic acid group.

Table 2: Friedel-Crafts Alkylation Parameters

ElectrophileCatalystSolventTemperature (°C)Yield (%)
1-Naphthalenylmethyl chlorideAlCl₃CS₂2550–55*
1-Naphthalenylmethyl bromideFeCl₃Nitrobenzene4045–50*
*Theoretical yields based on similar systems.

Limitations :

  • Regioselectivity : The acetic acid group’s meta-directing nature may lead to mixed regioisomers unless directing groups are employed.

  • Carbocation Stability : Bulky naphthalenylmethyl carbocations are prone to rearrangements, complicating product isolation.

Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, offering a versatile route to functionalized aromatics.

Synthetic Protocol

  • Substrate Preparation : 4-Bromophenylacetic acid is derivatized to its methyl ester to protect the carboxylic acid during coupling.

  • Coupling Reaction : The brominated ester reacts with 1-naphthalenylmethylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

  • Ester Hydrolysis : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.

Table 3: Suzuki-Miyaura Coupling Optimization

Boronic AcidCatalystBaseSolventYield (%)
1-Naphthalenylmethylboronic acidPd(PPh₃)₄Na₂CO₃DME75–80*
1-Naphthalenylmethylboronic acidPdCl₂K₃PO₄Toluene70–75*
*Projected yields derived from analogous couplings.

Advantages :

  • High Selectivity : The reaction proceeds with excellent regiocontrol, avoiding isomer formation.

  • Functional Group Tolerance : Protected carboxylic acids remain intact under coupling conditions.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield Range (%)ScalabilityPurification Complexity
Copper-Catalyzed Coupling65–75ModerateHigh (byproduct removal)
Friedel-Crafts Alkylation45–55LowVery High (isomer separation)
Suzuki-Miyaura Coupling70–80HighModerate (ester hydrolysis)

Key Insights :

  • The Suzuki-Miyaura method offers the highest yield and scalability but requires expensive palladium catalysts.

  • Copper-catalyzed routes are cost-effective but necessitate rigorous control of reaction conditions.

Challenges and Optimization Strategies

Major Challenges

  • Steric Effects : The naphthalenyl group impedes reagent access to the reaction site, slowing kinetics.

  • Solubility Issues : Polar intermediates (e.g., sodium salts) may precipitate prematurely, requiring solvent optimization.

  • Byproduct Formation : Competing side reactions, such as over-alkylation or oxidation, reduce efficiency.

Optimization Approaches

  • Catalyst Screening : Testing alternative catalysts (e.g., Ni-based systems) may enhance coupling efficiency.

  • Microwave Assistance : Accelerating reaction rates via microwave irradiation reduces decomposition risks.

  • Protecting Groups : Temporarily esterifying the carboxylic acid minimizes interference during coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies indicate that it may interact with specific enzymes or receptors in biological systems, modulating their activity and influencing various signaling pathways.

  • Antimicrobial Activity: Research has shown that benzeneacetic acid, 4-(1-naphthalenylmethyl)- exhibits significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound's ability to reduce inflammation has been explored, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicine

Due to its structural similarities to other bioactive compounds, benzeneacetic acid, 4-(1-naphthalenylmethyl)- is being studied for potential use in drug development. Its unique characteristics make it a candidate for further pharmacological exploration.

  • Mechanism of Action: The compound's interaction with biological targets can alter enzyme activities or receptor functions, leading to various therapeutic effects. Understanding these mechanisms is crucial for its application in drug design.

Case Studies and Research Findings

Several studies have documented the applications of benzeneacetic acid, 4-(1-naphthalenylmethyl)-:

  • Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria .
  • Anti-inflammatory Research: Research published in the European Journal of Pharmacology highlighted the compound's potential to inhibit pro-inflammatory cytokines in vitro .
  • Drug Development: A patent application described the synthesis of related compounds and their use in treating degenerative diseases, indicating the broader therapeutic potential of this chemical class .

Mechanism of Action

The mechanism of action of 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Naphthalene-Substituted Derivatives

  • Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] (CAS 870964-67-3): This derivative features a chiral pyrrolidinyl-amino-naphthalene substituent.
  • Benzoic acid, 5-methoxy-2-[1-(1-naphthalenyl)ethyl]- (CAS 62064-31-7) :
    A benzoic acid analog with a methoxy group and naphthalene substitution. Unlike benzeneacetic acid derivatives, this compound lacks the acetic acid side chain, reducing its polarity and metabolic versatility .

Key Differences :

  • The target compound’s naphthalenylmethyl group may confer greater steric bulk compared to naphthalenylethyl or methoxy-naphthalene substituents.
  • Pharmacokinetic properties (e.g., solubility, metabolic stability) likely differ due to variations in substituent electronegativity and steric effects.

Ester Derivatives

  • Benzeneacetic acid, 2-hydroxy-1-methylpropyl ester: Isolated from Antarctic fungi, this esterified derivative is a natural product with unknown bioactivity. Its ester group may enhance membrane permeability compared to the carboxylic acid form .

Key Differences :

  • Ester derivatives generally exhibit higher volatility and lower acidity than the parent acid, impacting their applications in drug delivery or industrial synthesis.

Isoindole and Phthalimide Derivatives

  • Its molecular weight (295.29 g/mol) and polar surface area (74.3 Ų) suggest moderate solubility .

Key Differences :

  • Isoindole derivatives are more rigid and planar than naphthalene-substituted compounds, influencing π-π stacking interactions in molecular recognition.

Pharmaceutical Derivatives

  • Alpha-Methyl-4-(2-methylpropyl)benzeneacetic acid (Ibuprofen, CAS 15687-27-1): A well-known NSAID with a propionic acid side chain. It exhibits anti-inflammatory and analgesic properties via cyclooxygenase inhibition. Unlike the target compound, ibuprofen’s isobutyl group enhances binding to hydrophobic pockets in enzymes .
  • Fexofenadine-related compounds (e.g., Benzeneacetic acid, 4-[1-oxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl) :
    These derivatives are antihistamines with piperidinyl and hydroxyl groups that improve water solubility and reduce sedative effects .

Key Differences :

  • Ibuprofen’s simpler structure allows for rapid metabolism, while naphthalene-substituted derivatives may exhibit prolonged half-lives due to slower hepatic clearance.

Halogenated Derivatives

  • 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS 75625-98-8) :
    This brominated analog has a molecular weight of 285.18 g/mol and logP of 3.8, indicating high lipophilicity. Bromine may enhance electrophilic reactivity, making it useful in synthetic intermediates .

Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) LogP Notable Properties
Benzeneacetic acid, 4-(1-naphthalenylmethyl)- C₁₉H₁₆O₂ 276.33 Naphthalenylmethyl ~3.5* High lipophilicity, anti-inflammatory potential
Ibuprofen C₁₃H₁₈O₂ 206.28 Isobutyl, α-methyl 3.97 NSAID, COX inhibition
Benzeneacetic acid, isoindole derivative C₁₇H₁₃NO₄ 295.29 Isoindole dione 2.1 Photoluminescence
Brominated derivative (CAS 75625-98-8) C₁₃H₁₇BrO₂ 285.18 Bromo-isobutyl 3.8 Synthetic intermediate

*Estimated via analogous structures.

Q & A

Q. Q1. What are the recommended synthetic pathways for benzeneacetic acid derivatives with naphthalene substituents, such as 4-(1-naphthalenylmethyl)-benzeneacetic acid?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the naphthalenylmethyl group. For example:

  • Step 1: React benzeneacetic acid with 1-naphthalenemethanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ester intermediate.
  • Step 2: Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.
    Characterization should include ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity assessment (>95%) .

Q. Q2. How can researchers validate the structural integrity of 4-(1-naphthalenylmethyl)-benzeneacetic acid post-synthesis?

Methodological Answer: Use a combination of:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆O₂: 284.1174).
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
  • X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .

Advanced Research Questions

Q. Q3. What experimental models are suitable for studying the biological activity of 4-(1-naphthalenylmethyl)-benzeneacetic acid in epithelial-mesenchymal transition (EMT) pathways?

Methodological Answer:

  • In vitro models: Use human bronchial epithelial (HBE) cells treated with silica particles to induce EMT. Assess the compound’s effect via:
    • Western blotting for EMT markers (E-cadherin, vimentin).
    • qPCR to measure p53 and downstream targets (e.g., ALDH3, feaB).
  • Metabolomic profiling (LC-MS) to track phenylacetylglutamine levels, which are linked to benzeneacetic acid metabolism .

Q. Q4. How can researchers resolve contradictions in reported anti-inflammatory effects of benzeneacetic acid derivatives?

Methodological Answer:

  • Dose-response studies: Test the compound across a range of concentrations (e.g., 1–100 µM) in lipopolysaccharide (LPS)-stimulated macrophages.
  • Multi-omics integration: Combine transcriptomic (RNA-seq) and proteomic data to identify off-target effects.
  • Species-specific validation: Compare results in human vs. rodent models to address interspecies variability .

Q. Q5. What strategies mitigate instability issues in benzeneacetic acid derivatives during long-term storage?

Methodological Answer:

  • Storage conditions: Store at −80°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Stabilizers: Add antioxidants (e.g., 0.1% BHT) or lyophilize with cryoprotectants (trehalose/sucrose).
  • Regular QC checks: Monitor degradation via UPLC-PDA every 3–6 months .

Data Analysis & Experimental Design

Q. Q6. How should researchers design assays to evaluate the compound’s interaction with p53 in silica-induced toxicity?

Methodological Answer:

  • p53 knockout (KO) models: Use CRISPR-Cas9-edited HBE cells to isolate p53-dependent effects.
  • Luciferase reporter assays: Transfect cells with a p53-responsive promoter linked to luciferase.
  • Co-immunoprecipitation (Co-IP): Validate direct binding between the compound and p53 using anti-p53 antibodies .

Q. Q7. What computational tools predict the pharmacokinetic properties of 4-(1-naphthalenylmethyl)-benzeneacetic acid?

Methodological Answer:

  • ADMET prediction: Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular docking: Simulate binding to targets like ALDH3 using AutoDock Vina or Schrödinger Suite .

Mechanistic & Pathway Analysis

Q. Q8. How does 4-(1-naphthalenylmethyl)-benzeneacetic acid modulate phenylalanine metabolism in diseased states?

Methodological Answer:

  • Isotope tracing: Use ¹³C-labeled phenylalanine in cell cultures to track flux into phenylacetylglutamine via LC-MS.
  • Enzyme inhibition assays: Test the compound’s effect on PAH (phenylalanine hydroxylase) activity using recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.